3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS No.: 2034463-83-5
Cat. No.: VC4262651
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
* For research use only. Not for human or veterinary use.
![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one - 2034463-83-5](/images/structure/VC4262651.png)
Specification
CAS No. | 2034463-83-5 |
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Molecular Formula | C16H18N4O2 |
Molecular Weight | 298.346 |
IUPAC Name | 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C16H18N4O2/c21-15(11-3-4-11)19-8-5-12(6-9-19)20-10-18-14-13(16(20)22)2-1-7-17-14/h1-2,7,10-12H,3-6,8-9H2 |
Standard InChI Key | OKYPAOWNWOICIP-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Introduction
Chemical Structure and Nomenclature
The systematic name 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one delineates its molecular architecture:
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Pyrido[2,3-d]pyrimidin-4(3H)-one core: A bicyclic system comprising a pyridine ring fused to a pyrimidinone ring, with nitrogen atoms at positions 1, 3, and 8.
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Piperidin-4-yl substituent: A six-membered nitrogen-containing ring attached to the pyrido[2,3-d]pyrimidinone core at position 3.
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Cyclopropanecarbonyl group: A cyclopropane ring conjugated to a carbonyl group, forming an acylated piperidine moiety.
The stereoelectronic effects of the cyclopropane ring, known to enhance metabolic stability and modulate lipophilicity, combined with the hydrogen-bonding capacity of the pyrimidinone core, suggest potential bioactivity in kinase inhibition or epigenetic modulation .
Synthetic Routes and Methodological Considerations
While no explicit synthesis of 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is documented, analogous pyrimidine derivatives provide a framework for retrosynthetic analysis.
Core Construction: Pyrido[2,3-d]pyrimidin-4(3H)-one
The pyrido[2,3-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example, thieno[2,3-d]pyrimidin-4(3H)-one derivatives are prepared by reacting aminothiophenes with malonate esters under basic conditions . Adapting this approach, a pyridine analog could be synthesized using 2-aminonicotinic acid and diethyl malonate, followed by cyclization under acidic or thermal conditions.
Functionalization at Position 3
Physicochemical and Spectroscopic Properties
Predicted properties for 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one include:
Property | Value/Description |
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Molecular Formula | C₁₉H₂₀N₄O₂ |
Molecular Weight | 336.39 g/mol |
LogP (Lipophilicity) | ~2.1 (estimated via ChemAxon) |
Hydrogen Bond Donors | 1 (pyrimidinone NH) |
Hydrogen Bond Acceptors | 5 (pyrimidinone O, piperidine N, carbonyl O) |
Solubility | Low aqueous solubility; soluble in DMSO, DMA |
Spectroscopic Features:
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¹H NMR: A singlet near δ 12.6 ppm for the pyrimidinone NH , multiplet signals for the piperidine protons (δ 1.5–3.0 ppm), and cyclopropane protons as a distinctive multiplet near δ 1.0–1.2 ppm.
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IR: Stretching vibrations at ~1660 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~3070 cm⁻¹ (cyclopropane C-H) .
Biological Activity and Mechanism of Action
Though direct studies on this compound are absent, structurally related pyrimidine derivatives exhibit kinase inhibitory activity. For instance, pyrazolo[1,5-a]pyrimidines demonstrate nanomolar inhibition of PI3Kδ, a target in inflammatory diseases . Key interactions include:
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Hydrogen bonding between the morpholine oxygen and Val-828 in PI3Kδ .
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Hydrophobic interactions with Trp-812 and Met-804 in the specificity pocket .
The cyclopropane moiety in 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may enhance target binding by restricting conformational flexibility, while the pyrimidinone core could engage hinge-region residues.
Challenges and Future Directions
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Synthetic Optimization: Scalable routes must address steric hindrance during piperidine acylation. Microwave-assisted synthesis could improve cyclopropane incorporation.
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Selectivity Profiling: Broad kinase panels are needed to mitigate off-target effects.
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Formulation Strategies: Low solubility necessitates prodrug design or nanoparticle delivery systems.
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